![molecular formula C8H3BrF2O3 B12516705 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide is a chemical compound known for its unique structural properties and reactivity. It is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of two fluorine atoms and a carbonyl bromide group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide typically involves the introduction of fluorine atoms and a carbonyl bromide group to a benzodioxole precursor. One common method involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
Substitution: Amino or thio derivatives of the benzodioxole.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Complex aromatic compounds.
Applications De Recherche Scientifique
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the carbonyl bromide group makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its stability and influence its electronic properties, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2,2-Difluorobenzo[d][1,3]dioxole-4-boronic acid
Uniqueness
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide stands out due to the presence of the carbonyl bromide group, which imparts unique reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is required.
Propriétés
Formule moléculaire |
C8H3BrF2O3 |
|---|---|
Poids moléculaire |
265.01 g/mol |
Nom IUPAC |
2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide |
InChI |
InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H |
Clé InChI |
VYJLGEABYDHJHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)

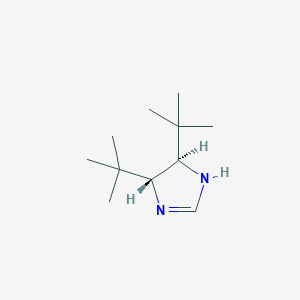

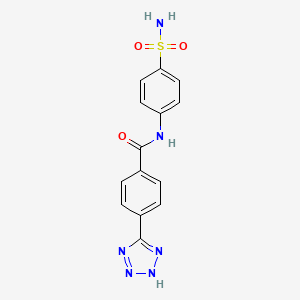
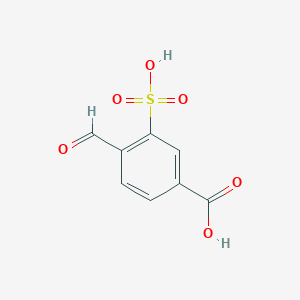
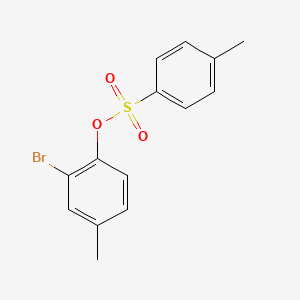


![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
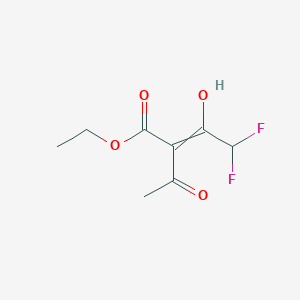
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
